5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
Description
Contextualization within Thiadiazole and Pyrazine (B50134) Heterocycle Chemistry
The chemical behavior of 5-Phenyl- mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine is intrinsically linked to its constituent heterocycles: pyrazine and 1,2,5-thiadiazole (B1195012). Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. st-andrews.ac.ukrsc.org This arrangement renders the ring electron-deficient, a property that influences its reactivity and electronic characteristics. researchgate.net Similarly, 1,2,5-thiadiazole is a five-membered heterocycle that is also characterized by its electron-deficient nature, a consequence of the presence of two nitrogen atoms and a sulfur atom within the aromatic ring. rsc.org
The fusion of these two electron-deficient rings in the mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine core results in a synergistic amplification of this electron-withdrawing character. This pronounced electron deficiency is a defining feature of the fused system, making it a powerful electron acceptor in donor-acceptor type molecules. The phenyl substituent at the 5-position further modulates the electronic properties of the core, influencing its solubility, solid-state packing, and intermolecular interactions.
Significance of Fused Heterocyclic Systems as Electron-Deficient π-Conjugated Building Blocks
Fused heterocyclic systems that are electron-deficient and possess extended π-conjugation are of paramount importance in the development of organic electronic materials. researchgate.net The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a direct consequence of their electron-deficient nature, make them ideal candidates for use as n-type semiconductors in organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaics (OPVs). mdpi.com
The extended π-conjugation in these systems facilitates efficient charge transport, a critical requirement for high-performance electronic devices. The planar geometry of many fused heterocycles, including the mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine core, promotes intermolecular π-π stacking in the solid state, which can further enhance charge mobility. mdpi.com The ability to systematically modify the periphery of these fused systems with various functional groups allows for the precise tuning of their electronic and physical properties to meet the specific demands of different applications.
Overview of Current Research Trends inmdpi.comnih.govacs.orgThiadiazolo[3,4-b]pyrazine Derivatives
Current research on mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine derivatives is largely concentrated on their application in materials science, particularly in the realm of "push-pull" chromophores. mdpi.comnih.gov These molecules are designed with an electron-donating moiety (the "push") and an electron-accepting moiety (the "pull"), connected by a π-conjugated bridge. The strong electron-withdrawing nature of the mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine core makes it an excellent "pull" component in these systems. mdpi.comnih.gov
Researchers are actively exploring the synthesis of novel push-pull derivatives incorporating the 5-Phenyl- mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine unit and investigating their photophysical and electrochemical properties. mdpi.comnih.gov These studies aim to develop materials with tailored absorption and emission characteristics, as well as optimized redox potentials, for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as fluorescent sensors. The systematic variation of the donor group and the π-linker allows for a detailed investigation of structure-property relationships in these advanced materials. mdpi.comnih.gov
Historical Development and Previous Explorations of Annulated Chalcogenadiazoles
The study of annulated chalcogenadiazoles, which are heterocyclic systems containing a fused 1,2,5-thiadiazole, 1,2,5-selenadiazole, or 1,2,5-telluradiazole (B14411278) ring, has a rich history. The synthesis and characterization of the parent 1,2,5-thiadiazole and its benzo-fused derivatives have been known for many years. semanticscholar.org These early investigations laid the groundwork for the exploration of more complex fused systems.
Initially, much of the interest in these compounds was driven by their potential biological activity. semanticscholar.org However, in recent decades, the focus has shifted towards their application in materials science. semanticscholar.org This shift was prompted by the recognition of their unique electronic properties, particularly their strong electron-accepting character. The development of efficient synthetic methodologies to access a wide range of annulated chalcogenadiazoles has been a crucial enabler of this research. While mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazines have been less studied compared to their oxadiazole counterparts due to synthetic challenges, recent advances are opening up new avenues for their exploration and application. semanticscholar.org
Detailed Research Findings
Recent studies have provided valuable insights into the properties of 5-Phenyl- mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine derivatives. A notable example is the synthesis and characterization of push-pull chromophores where the mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine moiety acts as the electron-withdrawing unit.
Synthesis and Characterization
The synthesis of 5-(2-bromophenyl)- mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine has been reported, serving as a key intermediate for the construction of more complex donor-acceptor systems. mdpi.comnih.gov This intermediate can be further functionalized through cross-coupling reactions to introduce various electron-donating groups. The resulting push-pull molecules have been thoroughly characterized using techniques such as NMR and IR spectroscopy, as well as elemental analysis, to confirm their structures. mdpi.com
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of these derivatives have been investigated to assess their potential for optoelectronic applications. The data reveals that the mdpi.comnih.govacs.orgthiadiazolo[3,4-b]pyrazine fragment is a potent electron-withdrawing group, comparable in strength to the related mdpi.comnih.govacs.orgoxadiazolo[3,4-b]pyrazine. mdpi.comnih.gov
| Compound | Donor Group | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 10a | N,N-diphenyl-[1,1′-biphenyl]-4-amine | 422 | 622 | 7640 | 0.01 |
| 10b | 9H-carbazol-9-yl)-[1,1′-biphenyl] | 381 | 573 | 9100 | 0.01 |
| Compound | Donor Group | Eox (V) | Ered (V) | Electrochemical Gap (eV) |
|---|---|---|---|---|
| 10a | N,N-diphenyl-[1,1′-biphenyl]-4-amine | 1.08 | -1.35 | 2.43 |
| 10b | 9H-carbazol-9-yl)-[1,1′-biphenyl] | 1.30 | -1.34 | 2.64 |
Data sourced from a study on V-shaped push-pull chromophores. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
112230-76-9 |
|---|---|
Molecular Formula |
C10H6N4S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
5-phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H6N4S/c1-2-4-7(5-3-1)8-6-11-9-10(12-8)14-15-13-9/h1-6H |
InChI Key |
CMZWTBCJZPHVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NSN=C3N=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine and Its Analogues
Strategies for the Construction of theresearchgate.netnih.govurfu.ruThiadiazolo[3,4-b]pyrazine Core
The formation of the researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine ring system is a key synthetic challenge. Methodologies primarily involve the construction of the pyrazine (B50134) ring onto a pre-existing 1,2,5-thiadiazole (B1195012) core or the formation of the thiadiazole ring from a substituted pyrazine.
Cyclization Reactions for Pyrazine Ring Formation
The construction of the pyrazine ring can be achieved through the cyclization of appropriately substituted pyrazine precursors. One notable approach involves the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile with thionyl chloride (SOCl₂). This reaction leads to the formation of 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a versatile intermediate for further transformations researchgate.net. While this specific example leads to a dicarbonitrile derivative, the underlying principle of cyclizing a diaminopyrazine to form the fused thiadiazole ring is a key strategy.
In the context of synthesizing the 5-phenyl derivative, a plausible, though not explicitly documented, route would involve the cyclization of a phenyl-substituted diaminopyrazine. The general transformation is depicted below:

A conceptual representation of the cyclization of a substituted diaminopyrazine to form the researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine core.
Condensation Reactions Utilizing Thiadiazole Precursors
A more common and direct approach to the researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine core involves the condensation of 1,2,5-thiadiazole-3,4-diamine (B1337317) with α-dicarbonyl compounds researchgate.netnih.gov. To synthesize 5-Phenyl- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine, the logical α-dicarbonyl precursor would be phenylglyoxal. The reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine ring.
A well-documented related synthesis is that of researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a precursor for 5,6-dihalo- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazines. This is achieved through the condensation of 1,2,5-thiadiazole-3,4-diamine with oxalic acid or oxalyl chloride researchgate.netnih.gov. The reaction conditions for such condensations are crucial for achieving good yields, as indicated in the table below.
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Oxalic acid | dil. HCl | 3 | 12 | nih.gov |
| Oxalic acid | dil. HCl | 6 | 51 | nih.gov |
| Oxalyl chloride | glacial AcOH | 5 | 72 | nih.gov |
This data highlights that the choice of reagent and solvent system significantly impacts the efficiency of the condensation reaction. The successful synthesis of the dione precursor suggests that condensation with other α-dicarbonyl compounds, such as phenylglyoxal, is a viable route to substituted analogues.
Functionalization and Derivatization Techniques at the Phenyl Moiety
Once the 5-Phenyl- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine core is synthesized, further diversification can be achieved by modifying the peripheral phenyl group. This allows for the fine-tuning of the molecule's electronic and physical properties.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the derivatization of the phenyl ring of the title compound, a halogenated precursor, such as 5-(4-bromophenyl)- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine, would be required.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for generating biaryl systems nih.govmdpi.com. In a potential application, a bromo-substituted 5-phenyl- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine could be reacted with various arylboronic acids to introduce a range of substituents on the phenyl ring. The general conditions for such reactions often involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ nih.gov.
The Stille cross-coupling reaction offers an alternative C-C bond-forming strategy, utilizing organotin reagents harvard.edumdpi.comwikipedia.org. A study on the Stille coupling of 4,7-dibromo- researchgate.netnih.govurfu.ruthiadiazolo[3,4-d]pyridazine, a related heterocyclic system, with an arylstannane demonstrated the feasibility of introducing complex aryl groups onto the core harvard.edumdpi.com. The reaction conditions were optimized by varying the solvent, with toluene proving to be the most effective.
| Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| THF | 15 | Reflux | 15 | harvard.edumdpi.com |
| Dioxane | 24 | Reflux | 35 | harvard.edumdpi.com |
| Toluene | 24 | 110 | 55 | harvard.edumdpi.com |
These findings suggest that Stille coupling could be effectively applied to a stannylated or halogenated 5-phenyl- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine to introduce further aryl or heteroaryl substituents.
Aromatic Nucleophilic Substitution (SNAr) on Halogenated Intermediates
Aromatic nucleophilic substitution (SNAr) is a key reaction for introducing heteroatomic nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. For the functionalization of the phenyl moiety of the title compound, an intermediate with a leaving group, such as a fluorine or chlorine atom, at a position activated by a nitro group, would be necessary.
Palladium-Catalyzed and Metal-Free Oxidative C-H Bond Activation Approaches
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of arenes, avoiding the need for pre-halogenated starting materials.
Palladium-catalyzed C-H activation has been successfully applied to various heteroaromatic systems nih.govnagoya-u.ac.jpnih.govmdpi.com. For instance, the direct arylation of a benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govnih.govthiadiazole) system with thiophenes has been reported, showcasing the potential for C-H functionalization on electron-deficient heterocycles nih.gov. It is conceivable that under appropriate directing group strategies, selective C-H activation at the ortho-positions of the phenyl ring in 5-Phenyl- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine could be achieved, allowing for the introduction of various coupling partners.
Metal-free oxidative C-H bond activation offers a more sustainable alternative to transition-metal-catalyzed processes urfu.runih.govunica.it. These reactions often employ strong oxidizing agents to facilitate the coupling of two C-H bonds. While specific applications to the target compound are yet to be reported, the general field is rapidly advancing, with methods for the C-H functionalization of various heteroarenes being developed urfu.runih.gov. These approaches could potentially be adapted for the derivatization of the phenyl group in 5-Phenyl- researchgate.netnih.govurfu.ruthiadiazolo[3,4-b]pyrazine.
Optimization of Reaction Conditions and Yields
No published research data is available to detail the optimization of reaction conditions for the synthesis of 5-Phenyl- mdpi.comnih.govnih.govthiadiazolo[3,4-b]pyrazine. Information regarding the systematic investigation of parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of this specific compound is absent from the scientific literature.
Scalability Considerations for Synthetic Protocols
There is no information regarding the scalability of any synthetic route to 5-Phenyl- mdpi.comnih.govnih.govthiadiazolo[3,4-b]pyrazine. The challenges and considerations for transitioning a laboratory-scale synthesis to a pilot plant or industrial-scale production have not been documented.
Comprehensive Spectroscopic and Structural Characterization of 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For analogues of 5-phenyl- mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine, both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms and understanding the electronic environment of the heterocyclic core.
| Compound Analogue | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 5-(2-bromophenyl)- mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine | Pyrazine-H | 9.15 | Singlet |
| Aromatic-H (phenyl) | 7.55-8.00 | Multiplet |
Note: Data is based on reported values for analogous structures and may vary slightly based on solvent and specific substitution patterns. researchgate.net
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine core, the carbon atoms are typically deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms, resulting in signals at higher chemical shifts. researchgate.net The carbons of the thiadiazole ring are observed at approximately 152 ppm, while the pyrazine (B50134) carbons appear around 145-148 ppm. researchgate.net The phenyl ring carbons show a range of chemical shifts depending on their position relative to the heterocyclic system and any other substituents.
| Compound Analogue | Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-(2-bromophenyl)- mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine | C (Thiadiazole) | 152.4 |
| C (Pyrazine) | 148.1, 145.7 | |
| C (Phenyl) | 123.1, 128.1, 131.9, 132.6, 133.6, 135.2 |
Note: Data is based on reported values for analogous structures. researchgate.net
For chalcogenadiazole analogues where sulfur is replaced by selenium, ⁷⁷Se NMR spectroscopy becomes a powerful analytical technique. Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.63%, making it suitable for NMR studies. ⁷⁷Se NMR chemical shifts are highly sensitive to the electronic environment and oxidation state of the selenium atom. While the synthesis of 5,6-dihalo- mdpi.comacs.orgresearchgate.netselenadiazolo[3,4-b]pyrazine remains a synthetic challenge, this technique would be crucial for its characterization. mdpi.com The chemical shift would provide direct evidence of the Se-N bonding within the heterocyclic ring and offer insights into the electronic structure of the mdpi.comacs.orgresearchgate.netselenadiazolo[3,4-b]pyrazine core. Specific ⁷⁷Se NMR data for direct phenyl-substituted analogues are not prominently available in the surveyed literature, but the technique's utility in characterizing related selenium heterocycles is well-established.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectra of mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine analogues display characteristic absorption bands that confirm the presence of key structural features. researchgate.netmdpi.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the fused heterocyclic and phenyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.netvscht.cz The unique fingerprint region below 1400 cm⁻¹ contains vibrations characteristic of the entire molecular skeleton, including C-S and S-N modes, which are crucial for confirming the integrity of the thiadiazole ring. For instance, in the precursor mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a strong amide carbonyl (C=O) band is prominently observed around 1690 cm⁻¹. mdpi.com
| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N / C=C Ring Stretch | 1600 - 1450 | Medium to Strong |
| Ring Skeletal Vibrations | 1400 - 1000 | Medium |
| C-H Bending (Out-of-plane) | 900 - 675 | Strong |
Note: Ranges are typical for aromatic and heterocyclic compounds and are based on general IR correlation tables and data from related structures. researchgate.netmdpi.commdpi.com
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For novel thiadiazolopyrazine derivatives, HRMS (often using ESI-TOF) is used to verify that the experimentally observed molecular mass matches the theoretically calculated mass to within a very small margin of error (typically < 5 ppm). mdpi.com This analysis provides unambiguous confirmation of the molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 4,4′-( mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was found to be 745.2592, which correlated excellently with the found mass of 745.2577, confirming its identity. mdpi.com
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides definitive proof of molecular structure by mapping the precise arrangement of atoms in the solid state. While a crystal structure for 5-phenyl- mdpi.comacs.orgresearchgate.netthiadiazolo[3,4-b]pyrazine itself is not detailed in the surveyed literature, analysis of closely related heterocyclic systems reveals key architectural features. mdpi.commdpi.com
Electronic and Photophysical Properties of 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine and Its Derivatives
Absorption Characteristics in Solution and Solid State
The absorption of light by these molecules is dictated by the promotion of electrons from lower to higher energy molecular orbitals. The nature of these transitions is highly dependent on the molecular structure and its interaction with the surrounding environment.
UV-Vis spectroscopy is a primary tool for probing the electronic structure of these compounds. The absorption spectra of derivatives of 5-phenyl- nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine are typically characterized by multiple bands. High-energy bands in the UV region are generally assigned to localized π-π* transitions within the aromatic and heterocyclic fragments. A lower-energy, broad band in the visible region is often observed, which is attributed to an intramolecular charge transfer (ICT) process. mdpi.com This ICT transition involves the movement of electron density from the electron-donating part of the molecule to the electron-accepting nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine core upon photoexcitation. researchgate.net
Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), support these assignments, calculating the electronic absorption spectra and the corresponding electron transitions. nih.gov For instance, in D-π-A systems incorporating the nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine acceptor, the lowest energy absorption band is confirmed to be the ICT transition. nih.gov The position and intensity of this band are sensitive to the specific donor and π-linker groups attached to the core structure. For example, a D–π–A–π–D dye incorporating a nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine core, a related electron-deficient system, shows a strong ICT band in the visible region. mdpi.com
Table 1: UV-Vis Absorption Data for a Derivative in Dichloromethane (B109758)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|
| 4,4′-( nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) | 293 | 38,313 |
| 343 | 35,924 | |
| 560 | 22,666 |
Data sourced from a study on a related D-π-A–π–D dye to illustrate typical absorption characteristics. mdpi.com
Solvatochromism refers to the change in a substance's color, and thus its absorption or emission spectrum, with a change in solvent polarity. For many push-pull derivatives of nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine, the position of the lowest-energy ICT absorption band is not significantly affected by the polarity of the solvent. researchgate.netresearchgate.net This suggests that the change in the dipole moment between the ground state and the Franck-Condon excited state is relatively small.
However, the emission spectra of these compounds often show pronounced positive solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.netresearchgate.net This strong emission solvatochromism indicates a significant increase in the molecular dipole moment upon excitation, implying a more polar excited state compared to the ground state. nih.gov This behavior is characteristic of molecules that undergo intramolecular charge transfer upon excitation. researchgate.netnih.gov
Emission Characteristics (Luminescence and Fluorescence)
Upon absorbing light, excited molecules can relax to the ground state by emitting photons, a process known as fluorescence or luminescence. The efficiency and spectral characteristics of this emission are critical for optoelectronic applications.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. For push-pull systems based on the nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine core, the quantum yield can be highly dependent on the molecular structure and the solvent environment.
Generally, a drop in fluorescence quantum yield is observed as solvent polarity increases. nih.gov For instance, in highly polar solvents, the fluorescence of some derivatives can be almost entirely quenched. nih.gov This phenomenon is often associated with the formation of a non-radiative twisted intramolecular charge transfer (TICT) state. researchgate.netnih.gov In the TICT state, parts of the molecule twist relative to each other, providing a non-radiative pathway for the excited state to decay back to the ground state, thus reducing fluorescence. However, some D–π–A fluorophores based on other acceptor cores have been designed to exhibit high fluorescence quantum yields, reaching up to 0.99 in certain cases. rsc.org
The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. Derivatives of nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine often exhibit very large Stokes shifts, particularly in polar solvents. researchgate.netresearchgate.net This large separation between absorption and emission is a direct consequence of the significant structural and electronic reorganization the molecule undergoes in the excited state before emitting a photon.
The mechanism behind these large Stokes shifts is the intramolecular charge transfer (ICT) process. researchgate.netnih.gov Upon excitation, the molecule transitions to an excited state with a much larger dipole moment. In polar solvents, the surrounding solvent molecules reorient to stabilize this polar excited state, lowering its energy. This stabilization process precedes emission, resulting in the emitted photon having lower energy (longer wavelength) than the absorbed photon. The formation of TICT states in polar solvents can further increase the Stokes shift and is a well-documented phenomenon in push-pull materials. researchgate.netnih.gov
Table 2: Stokes Shift Data for a Related Compound in Chloroform
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| 4,4′-( nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline) | 548 | 755 | 5580 |
Data sourced from a study on a related D-π-A–π–D dye. mdpi.com
There is significant interest in developing organic molecules that emit light in the near-infrared (NIR) region (typically >700 nm) for applications in bio-imaging, telecommunications, and night-vision technologies. mdpi.combohrium.com The strong electron-accepting nature of the nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine core and its annulated derivatives makes it a promising building block for creating dyes with a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a prerequisite for NIR emission. mdpi.com
By carefully designing D–π–A–π–D type structures with extended π-conjugation and strong donor groups, it is possible to push the emission wavelength into the NIR region. mdpi.com For example, a derivative of the related nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine core has been shown to have an emission maximum at 755 nm in chloroform. mdpi.com Furthermore, combining benzothiadiazole (BTD) and benzotriazole (B28993) (BTZ) moieties has been shown to achieve red-shifted fluorescence in the NIR region, with emission maxima greater than 800 nm for some derivatives. researchgate.net These findings highlight the potential of using the nih.govresearchgate.netresearchgate.netthiadiazolo[3,4-b]pyrazine scaffold to develop novel NIR-emitting materials.
Intramolecular Charge Transfer (ICT) Processes
The electronic structure of 5-Phenyl- rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine derivatives is characterized by a significant degree of intramolecular charge transfer (ICT), a phenomenon typical of push-pull systems where electron-donating and electron-withdrawing moieties are connected by a π-conjugated linker. rylene-wang.commdpi.com In these systems, the rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine core acts as a potent electron acceptor. mdpi.com
The interaction between the donor and acceptor parts of the molecule leads to the formation of low-energy molecular orbitals. rylene-wang.com Excitation of electrons into these orbitals by visible light is responsible for the colored nature of these materials. rylene-wang.com The efficiency of this charge transfer is evident in their photophysical properties, such as absorption and emission spectra.
In a study of V-shaped push-pull chromophores incorporating the rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine acceptor, the photophysical properties were systematically investigated. mdpi.com For instance, derivatives featuring a diphenylamino donor group exhibit distinct absorption and emission characteristics in dichloromethane (DCM) solution, which are indicative of ICT processes. mdpi.com The lowest energy absorption band in these molecules corresponds to the ICT transition. mdpi.com
The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, provides insight into the change in geometry between the ground and excited states. Significant Stokes shifts in these derivatives suggest a substantial reorganization of the molecular structure upon excitation, which is a hallmark of ICT states. mdpi.com In some cases, particularly with ortho-substituted linkers, the steric hindrance can lead to the formation of a twisted intramolecular charge transfer (TICT) excited state, which is often associated with large Stokes shifts. mdpi.com
The following table summarizes the key photophysical data for two representative derivatives of 5-Phenyl- rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine in DCM solution. mdpi.com
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |
|---|---|---|---|
| 2′-( rylene-wang.comnih.govmdpi.comThiadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine (10a) | 421 | 573 | 6900 |
| 4′-( rylene-wang.comnih.govmdpi.comThiadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine (10b) | 427 | 562 | 6100 |
Thermal Stability and Aromatic System Stabilization
Specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 5-Phenyl- rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine is not extensively available in the public domain. However, the thermal stability of related fused heterocyclic compounds has been investigated. For instance, a derivative, rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, displays a high melting point of 295–296 °C, suggesting considerable thermal stability of the core heterocyclic system. mdpi.com Generally, fused aromatic systems exhibit high thermal stability due to the inherent stability of the aromatic rings. The decomposition of such molecules in an inert atmosphere often commences at temperatures above 250 °C. nih.gov
The aromaticity of the rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine system contributes significantly to its stability. This system is composed of a pyrazine (B50134) ring fused with a rylene-wang.comnih.govmdpi.comthiadiazole ring. Both parent heterocycles are aromatic. The fusion of these rings creates an extended π-electron system, which is generally a stabilizing feature. researchgate.net The rylene-wang.comnih.govmdpi.comthiadiazole ring is known to be a π-electron-deficient system, which influences the electronic properties of the fused molecule. researchgate.net Computational studies on diazines have explored the relative stabilities and aromaticity, indicating that the arrangement of nitrogen atoms is a key factor. studylib.net The stability of such fused systems is a result of the complex interplay of the aromaticity of the individual rings and the electronic interactions at the fusion points.
Excited State Dynamics and Decay Pathways
Upon photoexcitation, derivatives of 5-Phenyl- rylene-wang.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine primarily undergo processes governed by their ICT character. The absorption of a photon promotes the molecule from the ground state (S₀) to an excited singlet state (S₁ or S₂), which has a significant charge-transfer character. rylene-wang.com
The primary decay pathway for the excited state in fluorescent derivatives is radiative decay (fluorescence), where a photon is emitted as the molecule returns to the ground state. This is observed in the emission spectra of these compounds. mdpi.com However, non-radiative decay pathways can also be significant.
One important non-radiative pathway in push-pull systems is internal conversion, which can be facilitated by conformational changes in the excited state. For some derivatives, the formation of a TICT state is a key aspect of the excited-state dynamics. mdpi.com In a TICT state, the donor and acceptor moieties twist relative to each other, leading to a highly polar, stabilized excited state with minimal overlap between the donor and acceptor orbitals. This twisting motion can promote non-radiative decay back to the ground state, or in some cases, lead to dual fluorescence. The large Stokes shifts observed in some derivatives are characteristic of such TICT states. mdpi.com
The efficiency of fluorescence (the quantum yield) is determined by the competition between radiative and non-radiative decay rates. Factors that promote non-radiative pathways, such as the flexibility of the linker allowing for twisting, will quench the fluorescence. The surrounding solvent can also play a crucial role in stabilizing the charge-separated excited state, thereby influencing the decay pathways.
Electrochemical Behavior and Redox Properties of 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a key technique used to investigate the redox behavior of 5-phenyl- nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine derivatives. Studies on V-shaped push-pull chromophores incorporating the nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine acceptor core reveal important details about their oxidation and reduction potentials. nih.govresearchgate.net
For instance, the electrochemical behavior of compounds 10a (5-(4'-(N,N-diphenylamino)-[1,1'-biphenyl]-2-yl)- nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine) and 10b (5-(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-2-yl)- nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine) has been studied in dichloromethane (B109758) (DCM). nih.govresearchgate.net These studies show that the nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine moiety acts as a potent electron-withdrawing group. nih.govresearchgate.net
The first reduction potentials for these derivatives are observed at approximately -1.65 V and -1.63 V for 10a and 10b , respectively, versus a ferrocene/ferrocenium (Fc/Fc+) internal standard. researchgate.net These potentials are attributed to the reduction of the electron-accepting nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine unit. The oxidation processes, occurring at 0.73 V for 10a and 0.93 V for 10b , are associated with the electron-donating triphenylamine (B166846) and carbazole (B46965) moieties, respectively. researchgate.net
| Compound | Eoxa [V] | Ereda [V] | ΔEb [V] | Egelc [eV] |
|---|---|---|---|---|
| 10a | 0.73 | -1.65 | 2.38 | 2.33 |
| 10b | 0.93 | -1.63 | 2.56 | 2.51 |
Quantification of Electron-Accepting Capabilities and Electron Deficiency
The electron-accepting properties of the nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine core are significant. This is evident when comparing its derivatives to analogous compounds with different acceptor units. For example, derivatives containing the nih.govdtu.dkmdpi.comoxadiazolo[3,4-b]pyrazine (furazanopyrazine) core exhibit less negative reduction potentials, indicating they are stronger electron acceptors than their thiadiazolopyrazine counterparts. researchgate.net
The strong electron-deficient nature of this heterocyclic system is further highlighted by the electrochemical properties of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile. This compound, featuring two strongly electron-withdrawing nitrile groups, displays two reduction potentials at -0.01 V and -1.02 V versus Ag/AgCl in acetonitrile. arkat-usa.orgresearchgate.net This demonstrates the inherent capacity of the nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine system to readily accept electrons.
Formation and Characterization of Stable Reduced Species and Radical Anions
The relatively low reduction potentials of nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine derivatives suggest that they can form stable reduced species, including radical anions, upon accepting an electron. The stability of such species is often enhanced by the delocalization of the negative charge and spin density over the extended aromatic system of the molecule.
While specific characterization of the radical anion of the parent 5-phenyl- nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine is not detailed in the available literature, the behavior of related compounds provides strong evidence for their formation. For instance, 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile is noted to easily form reduced species. arkat-usa.orgresearchgate.net Generally, 1,2,5-thiadiazoles and their fused derivatives are known for their rich electrochemistry and ability to form persistent radical anions. nih.gov The stability of these radical anions is a key feature of this class of heterocyclic compounds.
Correlation between Molecular Structure and Electrochemical Potentials
A clear correlation exists between the molecular structure of 5-phenyl- nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine derivatives and their electrochemical potentials. The introduction of electron-donating or electron-withdrawing groups significantly influences the redox properties.
In the push-pull systems of compounds 10a and 10b , the oxidation potential is primarily determined by the electron-donating group (triphenylamine vs. carbazole). Carbazole is a weaker electron donor than triphenylamine, resulting in a higher oxidation potential for 10b (0.93 V) compared to 10a (0.73 V). researchgate.net
Conversely, the reduction potential is mainly influenced by the electron-accepting nih.govdtu.dkmdpi.comthiadiazolo[3,4-b]pyrazine core. The substituents on the phenyl ring have a more subtle effect on the reduction potential. The similarity in the reduction potentials of 10a (-1.65 V) and 10b (-1.63 V) indicates that the nature of the distant donor group has a minor impact on the electron-accepting character of the thiadiazolopyrazine moiety. researchgate.net
Theoretical and Computational Investigations of 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For compounds in the scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine family, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d), are used to determine optimized molecular geometries and fundamental electronic parameters. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical properties of 5-Phenyl- scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational approach. This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov
In studies of push-pull chromophores incorporating the scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine core, TD-DFT calculations have been instrumental in justifying experimental observations. nih.govnih.govresearchgate.net These calculations can predict the nature of electronic transitions, for instance, identifying them as intramolecular charge transfer (ICT) transitions, which are common in donor-acceptor molecules. nih.govresearchgate.net The solvatochromic effects, where the absorption and emission wavelengths shift with solvent polarity, can also be modeled using TD-DFT in conjunction with solvent models like the Polarizable Continuum Model (PCM). nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. scielo.org.za
For derivatives of scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine, FMO analysis reveals the electron-accepting nature of the heterocyclic core. nih.gov The introduction of a phenyl group at the 5-position is expected to modulate these energy levels. DFT calculations provide the energies of these orbitals and visualize their spatial distribution. In related donor-π-acceptor systems, the HOMO is typically localized on the electron-donating part and the π-linker, while the LUMO is centered on the electron-accepting scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine moiety. nih.gov A smaller HOMO-LUMO gap generally corresponds to a red-shifted absorption maximum, indicating a stronger ICT character. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |
|---|---|---|---|
| Derivative 10a | -5.26 | -2.58 | 2.68 |
| Derivative 10b | -5.63 | -2.56 | 3.07 |
Note: Data is for 2′-( scielo.org.zanih.govnih.govThiadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1′-biphenyl]-4-amine (10a) and 5-(4′-(9H-Carbazol-9-yl)-[1,1′-biphenyl]-2-yl)- scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine (10b), which feature the core structure. nih.gov
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm the structure of newly synthesized compounds.
IR Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR spectra. Such calculations help in the assignment of complex vibrational modes to specific molecular motions, such as C-H stretching or ring vibrations. scielo.org.za In a study on the related 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, DFT calculations were used to assign the intense bands in the experimental IR spectrum to specific skeletal vibrations of the pyrazine (B50134) ring and C-CN bond stretching. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good correlation with experimental data, aiding in the structural elucidation of complex heterocyclic molecules. mdpi.com
UV-Vis Spectroscopy: As mentioned in section 6.2, TD-DFT is the primary tool for predicting UV-Vis absorption spectra. nih.gov By calculating the vertical excitation energies and oscillator strengths for the first several excited states, a theoretical spectrum can be constructed that can be compared directly with experimental results. nih.gov
| Vibrational Mode Assignment | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N stretching | 2235 | - |
| Pyrazine Ring Skeletal Vibration | 1251 | 1260 |
| C-CN Asymmetrical Stretching | 1124 | 1155 |
| S-N Asymmetrical Vibration | 902 | - |
Computational Modeling of Charge Transport Properties
The scielo.org.zanih.govnih.govthiadiazole heterocyclic system is known for its π-electron deficient nature, which imparts strong electron-accepting capabilities. researchgate.net This makes fused systems like scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine promising candidates for n-type organic semiconductor materials used in organic electronics. researchgate.net
Computational modeling plays a vital role in predicting the charge transport properties of such materials. Key parameters that can be calculated include:
Electron Affinity and Ionization Potential: These are directly related to the LUMO and HOMO energies, respectively, and determine the ease of electron injection and transport (for n-type) or hole injection and transport (for p-type).
Reorganization Energy (λ): This parameter quantifies the geometric relaxation energy required when a molecule goes from its neutral to charged state and back. A lower reorganization energy is desirable as it facilitates faster charge transfer between adjacent molecules.
Electronic Coupling (Transfer Integral): This value describes the strength of electronic interaction between neighboring molecules in a crystal lattice and is highly dependent on their relative orientation and distance.
These parameters, calculated using DFT, can be used in models like Marcus theory to estimate charge mobility, providing a theoretical screening tool for designing high-performance organic electronic materials.
Rationalization of Experimental Observations through Theoretical Models
A key strength of computational chemistry is its ability to provide a theoretical framework for understanding and rationalizing experimental results. For the scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine system and its derivatives, theoretical models have been successfully used to explain a range of observed phenomena. nih.govresearchgate.net
For instance, in studies of donor-acceptor chromophores, TD-DFT calculations have been used to confirm that the lowest energy absorption band observed in UV-Vis spectra is due to an ICT from the donor to the scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine acceptor. nih.gov Furthermore, theoretical calculations of FMO energy levels have shown a tight correlation with electrochemical gaps measured by cyclic voltammetry. nih.gov Phenomena such as significant solvatochromism and large Stokes shifts, which are characteristic of twisted intramolecular charge transfer (TICT) excited states, have also been successfully explained and justified by theoretical (TD-)DFT calculations. nih.govnih.gov This synergy between theory and experiment is crucial for the rational design of new functional materials based on the 5-Phenyl- scielo.org.zanih.govnih.govthiadiazolo[3,4-b]pyrazine scaffold.
Advanced Applications in Materials Science Based on 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine Scaffolds
Organic Electronics and Optoelectronic Devices
Derivatives of the nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine scaffold are actively being explored for their potential in a variety of organic electronic and optoelectronic devices. The inherent electron-accepting nature of this heterocyclic system allows for the development of materials with specific energy levels and charge transport capabilities, which are crucial for the performance of these devices.
The development of donor-acceptor-donor (D-A-D) and donor-π-acceptor-π-donor (D-π-A-π-D) type dyes has been a significant area of investigation for components in near-infrared (NIR) organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The nih.govacs.orgbohrium.comthiadiazolo[3,4-d]pyridazine core, a related electron-deficient system, has been shown to be a promising acceptor unit for creating luminophores that emit in the NIR region. mdpi.comresearchgate.net For instance, a novel D-π-A-π-D dye, 4,4′-( nih.govacs.orgbohrium.comthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was synthesized and its photophysical properties studied for potential NIR OLED applications. mdpi.com This compound exhibited an emission maximum at 650 nm in solution. mdpi.com Another similar compound, 4,4′-( nih.govacs.orgbohrium.comthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-diphenylaniline), showed an even greater red-shift with an emission maximum at 755 nm. mdpi.com These findings underscore the potential of thiadiazole-fused pyrazine (B50134) scaffolds in developing efficient NIR emitters for OLEDs. While direct studies on 5-Phenyl- nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine for OLEDs are not extensively documented, the strong electron-withdrawing nature of the core suggests its viability in creating donor-acceptor systems with tunable emission wavelengths, potentially extending into the NIR region. mdpi.comresearchgate.net
The electron-deficient nature of the nih.govacs.orgbohrium.comthiadiazole ring system makes it a promising candidate for the development of n-type organic semiconductors for Organic Field-Effect Transistors (OFETs). Research into fused-ring pyrazine derivatives has shown that the pyrazine core is crucial in tuning the electron affinities of these compounds. acs.org Larger pyrazine cores can lead to lower LUMO levels, which is beneficial for electron injection and transport, resulting in higher electron mobilities in OFET devices. acs.org For example, OFETs based on certain fused-ring pyrazine compounds have demonstrated electron mobilities as high as approximately 0.03 cm²/V·s under a nitrogen atmosphere. acs.org Furthermore, porphyrazines derived from 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile are being explored as n-type conducting functional materials for use in field-effect transistor prototypes due to the significant π-electron deficiency of the macrocycle. researchgate.net
Pyrazine-based sensitizers have garnered significant attention in the field of dye-sensitized solar cells (DSSCs) due to their favorable photophysical and electrochemical properties. rsc.org The versatile synthesis of pyrazine derivatives allows for the tuning of their electronic and optical characteristics. rsc.org Specifically, the nih.govacs.orgbohrium.comthiadiazolo[3,4-d]pyridazine unit has been utilized as a strong internal acceptor in D-A-π-A organic sensitizers for DSSCs. mdpi.com In one study, four new metal-free organic sensitizers incorporating this core were synthesized and characterized. mdpi.com Although the power conversion efficiencies were modest, the research provided valuable insights into the design of new dye families. mdpi.com For instance, the high electron deficiency of the nih.govacs.orgbohrium.comthiadiazolo[3,4-d]pyridazine acceptor was identified as a key factor influencing the light-harvesting properties of the dye. mdpi.com The potential of thiadiazolo[3,4-c]pyridine-based polymers in bulk heterojunction (BHJ) solar cells is also being explored due to their ability to create narrow bandgap polymers with broad absorption spectra extending into the near-infrared region. researchgate.net
Functional Dyes and Pigments with Tunable Optical Properties
Derivatives of 5-Phenyl- nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine are of significant interest as functional dyes and pigments due to their tunable optical properties. These properties arise from the push-pull nature of molecules incorporating this scaffold, where the nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine unit acts as a strong electron-acceptor (A) and can be coupled with various electron-donating (D) groups through a π-conjugated linker. nih.govresearchgate.net This D-π-A architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, which governs the color and emission properties of the material. nih.gov
A series of novel V-shaped push-pull chromophores based on the nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine acceptor core has been synthesized and their photophysical properties investigated. nih.gov All the studied compounds were found to be emissive in the solid state, with emission colors ranging from cyan to red. nih.gov The specific optical properties, such as absorption and emission wavelengths, are highly dependent on the nature of the donor group and the solvent environment. nih.govresearchgate.net For example, quinoxaline (B1680401) derivatives, which are structurally related, exhibit significant solvatochromism and large Stokes shifts, indicative of a twisted intramolecular charge transfer (TICT) excited state. nih.govresearchgate.net
The table below summarizes the photophysical data for two representative derivatives of nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine in dichloromethane (B109758) (DCM) solution and in a potassium bromide (KBr) matrix.
Table 1: Photophysical Data of nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine Derivatives
| Compound | Solvent/Matrix | Absorption (λabs) [nm] | Emission (λem) [nm] |
|---|---|---|---|
| 10a | DCM | 412 | 569 |
| KBr | - | 583 | |
| 10b | DCM | 390 | 560 |
| KBr | - | 572 |
The data demonstrates the tunability of the emission properties based on the molecular structure and the surrounding medium. This makes these compounds promising candidates for applications such as fluorescent sensors and solid-state lighting.
Nonlinear Optical (NLO) Materials
Push-pull molecules based on the 5-Phenyl- nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine scaffold have been investigated for their nonlinear optical (NLO) properties. nih.govresearchgate.net The significant intramolecular charge transfer from the donor to the acceptor unit in these D-π-A systems can lead to large second-order NLO responses. The NLO properties of a series of V-shaped chromophores containing the nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine core were studied. nih.gov While the specific compounds investigated exhibited a reduced ICT leading to a low NLO response compared to some analogues, the study highlights the potential of this class of materials for NLO applications. mdpi.com Further molecular engineering, by optimizing the donor and π-linker, could enhance the NLO properties of these materials.
Charge Transport Materials in Photovoltaics
The nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine core and its derivatives are being explored as charge transport materials in photovoltaic devices. nih.govresearchgate.net In such applications, the frontier molecular orbital energy levels (HOMO and LUMO) are critical for efficient charge separation and transport. The strong electron-withdrawing nature of the nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine unit effectively lowers the LUMO energy level of the molecule. nih.gov This property is advantageous for creating n-type or acceptor materials in organic solar cells.
The electrochemical properties of several push-pull derivatives of nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine have been investigated using cyclic voltammetry. nih.gov The reduction potentials are indicative of the LUMO energy levels, while the oxidation potentials correspond to the HOMO energy levels.
The table below presents the electrochemical data for two derivatives, highlighting their redox properties.
Table 2: Electrochemical Data of nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine Derivatives
| Compound | Reduction Potential (Ered) [V] | Oxidation Potential (Eox) [V] |
|---|---|---|
| 10a | -1.33 | 1.15 |
| 10b | -1.36 | 1.13 |
These electrochemical properties, combined with their optical characteristics, make nih.govacs.orgbohrium.comthiadiazolo[3,4-b]pyrazine-based materials promising candidates for use as electron-acceptor or hole-transporting materials in organic photovoltaic devices. nih.gov
Development of Organic Semiconductors
The nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine heterocyclic system is characterized by its strong π-electron-deficient nature. researchgate.net This property is highly desirable for the creation of n-type organic semiconductors, which are essential for the fabrication of various organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). researchgate.netresearchgate.netresearchgate.net The electron-withdrawing capacity of this core facilitates the injection and transport of electrons, a key function for n-type materials.
Research has focused on incorporating the nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine unit as an acceptor (A) moiety in donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) molecular architectures. mdpi.com In these "push-pull" systems, the electron-deficient nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine core is connected to electron-donating groups (D) through a π-conjugated bridge. nih.govresearchgate.net This arrangement leads to strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is fundamental to the functioning of optoelectronic devices. researchgate.net The strength of this ICT can be fine-tuned by modifying the donor and acceptor units, allowing for precise control over the material's electronic and optical properties. researchgate.net
Below is a table summarizing typical electrochemical and photophysical data for a representative push-pull derivative based on the nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine scaffold.
| Property | Value | Reference |
| Oxidation Potential (Eox) | 1.10 V | researchgate.net |
| Reduction Potential (Ered) | -1.25 V | researchgate.net |
| HOMO Energy Level | -5.50 eV | researchgate.net |
| LUMO Energy Level | -3.15 eV | researchgate.net |
| Electrochemical Band Gap | 2.35 eV | researchgate.net |
| Absorption Maximum (λabs) | 430 nm | researchgate.net |
| Emission Maximum (λem) | 580 nm | researchgate.net |
Note: The data presented are representative values for derivatives and can vary significantly based on the specific donor groups and π-conjugated linkers attached to the core scaffold.
The significant π-electron deficiency of the macrocycle and its ability to form 2D layered structures in the solid state make metal complexes of related structures like tetrakis(1,2,5-thiadiazolo)porphyrazines potential candidates for n-type conducting materials in OFETs and solar cells. researchgate.net Furthermore, polymers incorporating similar thieno[3,4-b]pyrazine (B1257052) units have been shown to exhibit high conductivity, approaching the metallic regime of charge transport. rsc.org These findings underscore the immense potential of the 5-phenyl- nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine scaffold in the ongoing development of high-performance organic semiconductors.
Potential as Components in Liquid Crystalline Materials
The defining characteristics of a molecule capable of forming liquid crystalline phases (mesophases) are a rigid core structure and, typically, the presence of flexible peripheral chains. nih.gov The 5-phenyl- nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine scaffold possesses an inherently rigid and planar molecular architecture, which is a fundamental prerequisite for a mesogenic (liquid crystal-forming) core. mdpi.com
While specific studies detailing the mesomorphic behavior of 5-phenyl- nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine itself are not widely documented, research on other heterocyclic systems provides a clear roadmap for its potential development as a liquid crystal component. uobaghdad.edu.iquobaghdad.edu.iq A common and effective strategy is the attachment of one or more long, flexible alkyl or alkoxy chains to the rigid core. uobaghdad.edu.iq
The table below illustrates how terminal chain length affects mesophase behavior in a generic heterocyclic liquid crystal system, a principle that could be applied to the 5-phenyl- nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine scaffold.
| Number of Carbons in Alkoxy Chain (n) | Observed Mesophase(s) | Phase Transition Behavior |
| 1-4 | Nematic (N) | Enantiotropic |
| 6-8 | Smectic A (SmA), Nematic (N) | Enantiotropic |
Note: This table is based on general findings for other heterocyclic liquid crystals and serves as a predictive model for derivatives of the title compound. uobaghdad.edu.iquobaghdad.edu.iq "Enantiotropic" means the liquid crystal phase is observed on both heating and cooling.
By analogy with other systems, it is hypothesized that attaching flexible alkoxy chains of varying lengths to the phenyl ring of 5-phenyl- nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine could induce thermotropic liquid crystalline behavior. Shorter chains would likely promote the formation of a nematic phase, characterized by long-range orientational order. uobaghdad.edu.iq As the chain length increases, the enhanced van der Waals interactions between molecules could lead to the emergence of more highly ordered smectic phases, which possess positional order in addition to orientational order. uobaghdad.edu.iq The combination of the rigid, polarizable nih.govuobaghdad.edu.iqmdpi.comthiadiazolo[3,4-b]pyrazine core with flexible terminal groups presents a promising strategy for creating novel liquid crystalline materials with potentially useful electronic and optical properties. nih.gov
Medicinal Chemistry Perspectives and Biological Relevance of Fused Thiadiazolopyrazines
Role as a Chemical Building Block for Complex Organic Molecules
5-Phenyl- Current time information in St Louis, MO, US.nih.govmdpi.comthiadiazolo[3,4-b]pyrazine is a valuable precursor in the synthesis of more elaborate organic structures. Its fused heterocyclic nature provides a rigid framework that can be strategically functionalized. Researchers have utilized this compound as a starting material for creating novel push-pull chromophores, which are molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system.
A key synthetic transformation involves the Suzuki cross-coupling reaction. For instance, the bromo-derivative, 5-(2-bromophenyl)- Current time information in St Louis, MO, US.nih.govmdpi.comthiadiazolo[3,4-b]pyrazine, can be readily prepared and subsequently coupled with various arylboronic acids. mdpi.comnih.gov This methodology allows for the introduction of diverse substituents, leading to the construction of complex V-shaped molecules with potential applications in materials science, particularly in the realm of nonlinear optics and photovoltaics. mdpi.comresearchgate.net The thiadiazolopyrazine core in these molecules acts as a potent electron-withdrawing unit, a crucial feature for achieving desired electronic properties. mdpi.comresearchgate.net
The synthesis of these complex molecules often involves a multi-step approach. A common route begins with the reaction of a substituted acetophenone, such as 2'-bromoacetophenone, with selenium dioxide to form the corresponding glyoxal. This intermediate is then condensed with 1,2,5-thiadiazole-3,4-diamine (B1337317) to yield the 5-phenyl- Current time information in St Louis, MO, US.nih.govmdpi.comthiadiazolo[3,4-b]pyrazine core. mdpi.comnih.gov Subsequent palladium-catalyzed cross-coupling reactions then enable the extension of the molecular framework. mdpi.com
Molecular Recognition Properties of the Thiadiazolopyrazine Moiety
The Current time information in St Louis, MO, US.nih.govmdpi.comthiadiazolo[3,4-b]pyrazine moiety possesses distinct electronic characteristics that govern its interactions with other molecules. The presence of multiple nitrogen and sulfur heteroatoms within the fused ring system results in a significant π-electron deficiency. researchgate.net This electron-deficient nature is a key factor in its molecular recognition capabilities, enabling it to participate in non-covalent interactions such as π-stacking and hydrogen bonding.
These interactions are fundamental in various chemical and biological processes. For example, the ability of the thiadiazolopyrazine core to act as an electron acceptor makes it a candidate for applications in supramolecular chemistry and sensor technology. The electron-lone pairs on the heteroatoms can also engage in coordination with metal ions or form hydrogen bonds with complementary functional groups, further enhancing its molecular recognition repertoire. mdpi.com
In the context of biological systems, these molecular recognition properties are critical for the binding of small molecules to macromolecular targets like proteins and nucleic acids. The specific arrangement of heteroatoms in the thiadiazolopyrazine scaffold can lead to selective and high-affinity binding, a prerequisite for therapeutic efficacy.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
While specific SAR studies for 5-Phenyl- Current time information in St Louis, MO, US.nih.govmdpi.comthiadiazolo[3,4-b]pyrazine are not extensively detailed in the provided context, the broader class of thiadiazole and fused pyrazine (B50134) derivatives has been the subject of such investigations to optimize their biological activities. SAR studies systematically modify the chemical structure of a lead compound and evaluate the resulting changes in biological activity. This process is crucial for identifying the key structural features responsible for a molecule's therapeutic effects and for designing more potent and selective drug candidates.
For analogous heterocyclic systems, research has shown that the nature and position of substituents on the phenyl ring can significantly impact cytotoxicity and other biological activities. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, thereby influencing its binding affinity to biological targets. nih.gov
In a study on related Current time information in St Louis, MO, US.nih.govmdpi.comoxadiazolo[3,4-b]pyrazine derivatives as resistance-modifying agents in bacteria, it was found that bisanilino analogues were significantly more potent than their monoanilino counterparts. nih.gov Furthermore, the presence of electron-withdrawing and hydrophobic groups at the meta- or para-positions of the phenyl rings was beneficial for activity, whereas substitution at the ortho-position had a detrimental effect. nih.gov These findings highlight the importance of systematic structural modifications in elucidating the SAR and guiding the design of more effective therapeutic agents.
Table 1: SAR Insights from Analogous Heterocyclic Systems
| Structural Modification | Impact on Biological Activity | Reference |
| Bis- vs. Mono-anilino substitution | Bis-anilino analogues showed significantly higher potency as resistance-modifying agents. | nih.gov |
| Phenyl ring substitution (meta-, para-) | Electron-withdrawing and hydrophobic groups were beneficial for activity. | nih.gov |
| Phenyl ring substitution (ortho-) | Substitutions at this position had a deleterious effect on activity. | nih.gov |
| Substituent on C-5 phenyl ring | Optimal electron density is crucial for cytotoxic activity against human cancer cell lines. | nih.gov |
Exploration as a Privileged Scaffold in Heterocyclic Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The 1,3,4-thiadiazole (B1197879) ring system, a component of the fused thiadiazolopyrazine structure, is widely recognized as a privileged scaffold in medicinal chemistry. nih.gov This is due to its unique chemical properties and its presence in numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov
The fusion of the thiadiazole ring with a pyrazine moiety, as seen in 5-Phenyl- Current time information in St Louis, MO, US.nih.govmdpi.comthiadiazolo[3,4-b]pyrazine, creates a more complex and rigid scaffold that can be further explored for its potential in drug design. Fused heterocyclic systems like triazolothiadiazines and triazolothiadiazepines are also considered promising scaffolds for developing targeted therapies, for instance, as inhibitors of enzymes like EGFR (epidermal growth factor receptor). mdpi.comresearchgate.net
The utility of such scaffolds lies in their ability to present appended functional groups in a well-defined three-dimensional arrangement, facilitating specific interactions with the binding sites of biological macromolecules. The rigid nature of the fused ring system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity. The thiadiazolopyrazine scaffold, with its inherent electronic properties and synthetic tractability, represents a promising platform for the development of new generations of therapeutic agents.
Future Research Directions and Emerging Opportunities for 5 Phenyl 1 2 3 Thiadiazolo 3,4 B Pyrazine
Exploration of Novel and Sustainable Synthetic Pathways
Key areas of exploration will include:
Catalytic C-H Arylation: Direct arylation of the mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine core with benzene (B151609) or its derivatives using transition-metal catalysis (e.g., palladium, copper) could provide a more atom-economical and direct route to the target molecule, reducing the need for pre-functionalized starting materials.
One-Pot, Multi-Component Reactions: The development of convergent synthetic strategies where multiple starting materials react in a single vessel to form the desired product can significantly reduce waste and purification steps.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Alternative Energy Sources: The use of microwave irradiation and ultrasonication can accelerate reaction rates and often lead to cleaner reactions with higher yields, reducing the need for prolonged heating and excessive solvent use.
| Synthetic Approach | Potential Advantages |
| Catalytic C-H Arylation | High atom economy, reduced synthetic steps |
| One-Pot Reactions | Increased efficiency, reduced waste |
| Flow Chemistry | Enhanced control, scalability, and safety |
| Microwave/Ultrasound | Faster reaction times, improved yields |
Development of Advanced Functional Materials with Enhanced Performance
The inherent electronic properties of the mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine core, characterized by its electron-accepting nature, make 5-Phenyl- mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine a promising building block for a variety of advanced functional materials. nih.govresearchgate.net The phenyl substituent provides a site for further functionalization, allowing for the fine-tuning of material properties.
Future research in this area will likely focus on:
Organic Electronics: The electron-deficient nature of the core makes it suitable for use as an n-type semiconductor in organic field-effect transistors (OFETs) and as an electron acceptor in organic photovoltaic (OPV) devices. researchgate.net The phenyl group can be modified with various electron-donating or -withdrawing groups to modulate the energy levels (HOMO/LUMO) for optimal device performance.
Nonlinear Optical (NLO) Materials: The push-pull architecture that can be created by functionalizing the phenyl ring with electron-donating groups can lead to materials with significant NLO properties, which are crucial for applications in optical communications and data storage. nih.govmdpi.com
Luminescent Materials: Derivatives of 5-Phenyl- mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine could be explored as emitters in organic light-emitting diodes (OLEDs). By extending the π-conjugation through the phenyl ring, the emission wavelength can be tuned across the visible spectrum. Donor-acceptor-dyes with extended conjugation are being investigated for near-infrared (NIR) OLEDs. mdpi.com
Chemosensors: The electron-deficient heterocyclic core can interact with specific analytes, leading to changes in its photophysical properties (e.g., fluorescence quenching or enhancement). Functionalization of the phenyl group can introduce specific recognition sites, enabling the development of selective and sensitive chemosensors. mdpi.com
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Studies
A comprehensive understanding of the relationship between the molecular structure of 5-Phenyl- mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine and its resulting properties is crucial for the rational design of new materials. Future research will increasingly rely on a synergistic approach that combines experimental characterization with computational modeling.
Experimental Investigations: Detailed photophysical and electrochemical studies will be essential to characterize the excited-state dynamics, charge transport properties, and redox behavior of new derivatives. Techniques such as cyclic voltammetry, UV-Vis and fluorescence spectroscopy, and time-resolved spectroscopy will provide key data.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will play a pivotal role in predicting the electronic structure, molecular orbitals (HOMO/LUMO), absorption and emission spectra, and charge transfer characteristics of designed molecules before their synthesis. jmaterenvironsci.com This computational pre-screening can guide synthetic efforts towards the most promising candidates.
An integrated approach will allow researchers to establish clear correlations between structural modifications (e.g., substituent effects on the phenyl ring, changes in torsional angles) and the resulting electronic and optical properties.
| Parameter | Experimental Technique | Computational Method |
| Redox Potentials | Cyclic Voltammetry | DFT |
| Absorption/Emission Spectra | UV-Vis/Fluorescence Spectroscopy | TD-DFT |
| Excited State Lifetime | Time-Resolved Spectroscopy | TD-DFT |
| Molecular Geometry | X-ray Crystallography | DFT |
Investigation of Targeted Applications in Novel Technologies
Building on the fundamental understanding and material development described above, future research will focus on integrating 5-Phenyl- mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine derivatives into specific technological applications.
Emerging opportunities include:
Perovskite Solar Cells (PSCs): The unique optoelectronic properties of these compounds make them potential candidates for use as interfacial layers in PSCs, improving charge extraction and device stability.
Bioimaging: By attaching biocompatible moieties to the phenyl group, fluorescent derivatives could be developed as probes for cellular imaging, leveraging their potential for bright and stable emission.
Data Storage: The bistable electronic states of some donor-acceptor systems based on this core could be exploited for molecular memory applications.
Photocatalysis: The ability of these compounds to absorb light and participate in electron transfer processes could be harnessed for organic photocatalysis, driving chemical reactions with visible light.
The exploration of 5-Phenyl- mdpi.comnih.govmdpi.comthiadiazolo[3,4-b]pyrazine and its analogues is still in its early stages. However, the versatility of its structure and the promising properties exhibited by related compounds suggest a bright future for its application in a wide range of advanced technologies. Continued interdisciplinary research spanning organic synthesis, materials science, and computational chemistry will be key to unlocking the full potential of this intriguing heterocyclic system.
Q & A
Q. What are the established synthetic routes for 5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine?
The synthesis typically involves cyclization reactions of precursor heterocycles. A general method includes:
- Reacting intermediates (e.g., 5,6-dichloro derivatives) with nucleophiles like sodium phenylthiolate under controlled temperatures.
- Purification via reverse-phase chromatography (C18 column, acetonitrile/water) to isolate the product . Key Parameters :
| Parameter | Example Conditions | Source |
|---|---|---|
| Solvent | Dry dichloromethane | |
| Temperature | 40°C for 15 hours | |
| Purification | Reverse-phase chromatography |
Q. How is the molecular structure of this compound confirmed experimentally?
Q. What functional groups dominate its reactivity?
The fused thiadiazole and pyrazine rings confer:
- Electron-deficient character due to π-deficient heterocycles.
- Susceptibility to nucleophilic substitution at electron-poor positions (e.g., chlorinated sites) .
- Coordination sites for metal complexes via sulfur and nitrogen atoms .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products during synthesis?
- Temperature control : Elevated temperatures (e.g., 40°C) improve reaction rates but may increase side reactions. Lower temperatures (0–25°C) favor selectivity in chlorination steps .
- Catalytic additives : Triethylamine aids in deprotonation and intermediate stabilization .
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates .
Q. What strategies are effective for designing derivatives with tailored electronic properties?
- Substituent engineering :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhance electron deficiency, improving charge transport in materials science applications .
- Bulky substituents (e.g., tert-butyl) reduce intermolecular π-π stacking, altering solubility .
Q. How to resolve contradictions between crystallographic and spectroscopic data in structural analysis?
- Multi-technique validation :
- Compare X-ray bond lengths/angles with DFT-optimized geometries.
- Cross-validate NMR shifts with computational predictions (e.g., GIAO method).
Methodological Insights from Evidence
- Handling data discrepancies : When spectral data conflicts (e.g., unexpected IR peaks), re-examine reaction purity and consider alternative tautomeric forms .
- Derivative design : Utilize hydrazine-based cyclization (e.g., with 2-aminobenzothiazole) to generate fused heterocycles .
- Reaction troubleshooting : If yields drop, assess moisture sensitivity of intermediates or side reactions with residual nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
